molecular formula C19H21NO3 B3754287 N-(4-acetylphenyl)-4-(3-methylphenoxy)butanamide

N-(4-acetylphenyl)-4-(3-methylphenoxy)butanamide

Cat. No.: B3754287
M. Wt: 311.4 g/mol
InChI Key: WWONUYFHSRKRCU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-(3-methylphenoxy)butanamide is an organic compound that features both an amide and an ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-(3-methylphenoxy)butanamide typically involves a multi-step process:

    Formation of the amide bond: This can be achieved by reacting 4-acetylphenylamine with 4-bromobutyryl chloride in the presence of a base such as triethylamine.

    Ether formation: The intermediate product is then reacted with 3-methylphenol in the presence of a suitable base like potassium carbonate to form the ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-(3-methylphenoxy)butanamide can undergo various types of chemical reactions:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or borane can be used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide can be used under basic conditions.

Major Products

    Oxidation: 4-(3-methylphenoxy)butanoic acid.

    Reduction: N-(4-aminophenyl)-4-(3-methylphenoxy)butanamide.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-4-(3-methylphenoxy)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes that can interact with the amide or ether groups.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways depending on its binding affinity and the nature of the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-4-(2-methylphenoxy)butanamide: Similar structure but with a different position of the methyl group on the phenoxy ring.

    N-(4-acetylphenyl)-4-(4-methylphenoxy)butanamide: Another isomer with the methyl group in the para position.

Uniqueness

N-(4-acetylphenyl)-4-(3-methylphenoxy)butanamide is unique due to the specific positioning of the acetyl and methyl groups, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-(3-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14-5-3-6-18(13-14)23-12-4-7-19(22)20-17-10-8-16(9-11-17)15(2)21/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWONUYFHSRKRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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